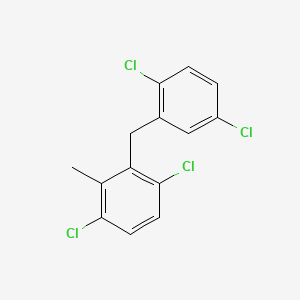

2,2',5,5'-Tetrachlorobenzyl-4-toluene

Description

2,2',5,5'-Tetrachlorobenzyl-4-toluene (TCBT) is a chlorinated aromatic compound characterized by a benzyl-toluene backbone with chlorine substituents at the 2, 2', 5, and 5' positions. This structure confers high thermal stability, lipophilicity, and resistance to degradation, making it relevant in materials science and industrial chemistry.

Properties

CAS No. |

121107-55-9 |

|---|---|

Molecular Formula |

C14H10Cl4 |

Molecular Weight |

320.0 g/mol |

IUPAC Name |

1,4-dichloro-2-[(2,5-dichlorophenyl)methyl]-3-methylbenzene |

InChI |

InChI=1S/C14H10Cl4/c1-8-11(14(18)5-4-12(8)16)7-9-6-10(15)2-3-13(9)17/h2-6H,7H2,1H3 |

InChI Key |

QXSLEXIIDWPMTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1CC2=C(C=CC(=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene typically involves the chlorination of benzyl-4-toluene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like carbon tetrachloride or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene follows a similar synthetic route but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’,5,5’-Tetrachlorobenzyl-4-toluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of tetrachlorobenzoic acids.

Reduction: Formation of dichlorobenzyl toluenes.

Substitution: Formation of hydroxyl or amino derivatives of benzyl toluene.

Scientific Research Applications

2,2’,5,5’-Tetrachlorobenzyl-4-toluene finds applications in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,5,5’-Tetrachlorobenzyl-4-toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Key Compounds Analyzed

4,5,6,7-Tetrachloro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoindole-1,3-dione ()

- Structure : Tetrachlorophthalimide core with a boron-containing phenyl group.

- Synthesis : Reacts tetrachlorophthalimide with bromomethylphenyl boronate using NaH in DMF at 100°C .

- Key Data :

- Melting point: 120–122°C

- Mass spec: Molecular ion peak at m/z 528 (relative intensity 100%).

- NMR: Aromatic protons at δ 7.4–8.1 ppm.

5,5′-Bis(naphth-2-yl)-2,2′-bi (NaT2) () Structure: Biphenyl-naphthyl system. Crystallography: Monoclinic unit cell (a = 20.3 Å, b = 5.9 Å, c = 8.1 Å, β = 96.9°) in thin films, with substrate-dependent lattice variations .

Hypothetical Comparison with TCBT

- Structure : TCBT lacks the phthalimide or naphthyl groups but shares a chlorinated benzyl motif.

- Synthesis : Likely involves Friedel-Crafts alkylation or Ullmann coupling, differing from the boron-mediated route in .

- Predicted Properties :

- Higher melting point (>150°C) due to increased symmetry and chlorine density.

- Reduced solubility in polar solvents compared to boronated analogs.

Physical and Crystallographic Properties

Notes:

- TCBT’s crystallinity is expected to resemble NaT2 due to aromatic stacking but may exhibit smaller unit cells owing to fewer bulky substituents.

- Unlike NaT2, TCBT’s film morphology would likely show less substrate-induced polymorphism due to stronger intermolecular Cl···Cl interactions .

Functional and Application Differences

- Thermal Stability : TCBT’s fully chlorinated structure may outperform NaT2 in flame-retardant applications but lack the electronic tunability of boronated phthalimides .

- Reactivity : The absence of boron or naphthyl groups in TCBT limits its utility in cross-coupling reactions, contrasting with ’s compound.

- Environmental Impact : TCBT’s persistence in ecosystems may exceed NaT2’s due to higher chlorine content and reduced biodegradability.

Research Findings and Limitations

- Contradictions: and focus on unrelated compounds, necessitating extrapolation for TCBT.

- Gaps: No direct data on TCBT’s synthesis, spectroscopy, or applications are available in the provided evidence. Predictions rely on structural analogs and general chlorinated-aromatic trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.